molecular formula C12H13NO B3426829 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol CAS No. 54609-09-5

4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol

Cat. No.: B3426829
CAS No.: 54609-09-5
M. Wt: 187.24 g/mol
InChI Key: GQGLLBKGZRMFGZ-UHFFFAOYSA-N
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Description

4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 187.099714038 g/mol and the complexity rating of the compound is 177. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H13NO/c1-9-3-4-10(2)13(9)11-5-7-12(14)8-6-11/h3-8,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGLLBKGZRMFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285713
Record name 4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenol
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Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54609-09-5
Record name 4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenol
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Record name 4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenol
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Record name 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol
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Synthetic Methodologies and Reaction Pathways for 4 2,5 Dimethyl 1h Pyrrol 1 Yl Phenol

Key Process Parameters and Optimization:

Reaction Temperature and Time: The reaction temperature is a critical parameter that influences the reaction rate and the formation of impurities. While some lab-scale procedures utilize heating, chemicalbook.com others proceed at room temperature. rsc.org For large-scale production, an optimal temperature profile needs to be established to maximize the reaction rate while minimizing energy consumption and potential side reactions. The reaction time will also need to be optimized accordingly. A patent for a related process suggests temperatures between 120°C and 160°C for 30 to 80 minutes to optimize yield and reduce energy consumption. google.com

Catalyst Selection and Loading: The choice of catalyst is crucial for an efficient process. While acidic catalysts are effective, they can pose corrosion and waste disposal challenges on a large scale. Heterogeneous catalysts, such as acidic resins (e.g., Amberlite IR120), could be advantageous as they can be easily separated from the reaction mixture and potentially recycled, simplifying the purification process. google.com The optimal catalyst loading needs to be determined to balance reaction rate and cost.

Solvent Selection and Recovery: The choice of solvent impacts reaction kinetics, product solubility, and downstream processing. While organic solvents like benzene (B151609) have been used, chemicalbook.com their toxicity and environmental impact make them less suitable for large-scale production. Greener solvents like water researchgate.net or even solvent-free conditions rsc.org are highly desirable. If a solvent is used, an efficient recovery and recycling system is essential to minimize waste and reduce operational costs.

Reactant Stoichiometry and Addition Rate: The molar ratio of 4-aminophenol (B1666318) to 2,5-hexanedione (B30556) should be optimized to ensure complete conversion of the limiting reactant and minimize unreacted starting materials in the final product. The rate of addition of one reactant to the other may also need to be controlled to manage the reaction exotherm, especially on a large scale.

Work-up and Purification:

The purification of 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol on a large scale needs to be efficient and scalable.

Product Isolation: Depending on the reaction conditions, the product may precipitate out of the reaction mixture or require extraction. If the product precipitates, filtration will be the primary isolation step. If an extraction is necessary, the choice of an appropriate and environmentally friendly extraction solvent is important.

Purification Techniques: Recrystallization is a common method for purifying solid organic compounds. uwaterloo.ca The selection of a suitable recrystallization solvent system is critical to achieve high purity and yield. The process should be designed to minimize solvent usage and allow for efficient recovery. Other potential large-scale purification techniques could include melt crystallization or fractional distillation if the compound is thermally stable.

Process Safety and Environmental Considerations:

Thermal Hazards: The Paal-Knorr reaction is an exothermic process. A thorough thermal hazard assessment is necessary to ensure that the heat generated can be effectively removed by the reactor's cooling system to prevent a runaway reaction.

Material Handling: The safe handling of all raw materials, intermediates, and the final product is paramount. This includes understanding the toxicity and flammability of the substances involved. For example, 4-aminophenol can be harmful if swallowed or inhaled. aber.ac.uk

Waste Management: A key aspect of green process chemistry is minimizing waste. This can be achieved by optimizing the reaction to achieve high atom economy, using catalytic rather than stoichiometric reagents, and recycling solvents and catalysts. Any waste generated must be treated and disposed of in an environmentally responsible manner.

The following table outlines key considerations for scaling up the synthesis of this compound.

ParameterLaboratory Scale ConsiderationScale-Up Consideration
Reaction Conditions Focus on yield and proof of concept.Optimization of temperature, pressure, and reaction time for efficiency and safety.
Catalyst Use of homogeneous catalysts (e.g., acetic acid).Evaluation of heterogeneous catalysts for ease of separation and reusability.
Solvent Use of various organic solvents.Preference for greener solvents (e.g., water) or solvent-free conditions; solvent recovery and recycling.
Work-up Simple extraction and evaporation.Development of efficient extraction, filtration, and drying processes.
Purification Chromatography, small-scale recrystallization.Large-scale recrystallization, melt crystallization, or distillation.
Safety Standard laboratory safety precautions.Comprehensive hazard analysis (e.g., thermal runaway), implementation of process safety management.
Environmental Minimal focus on waste.Waste minimization, atom economy, and sustainable waste treatment protocols.

Advanced Spectroscopic and Crystallographic Elucidation of the Molecular Architecture of 4 2,5 Dimethyl 1h Pyrrol 1 Yl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for delineating the precise atomic arrangement and conformational dynamics of 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol in solution.

While one-dimensional ¹H and ¹³C NMR provide initial chemical shift data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecule's intricate structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the aromatic protons on the phenol (B47542) ring that are adjacent to each other (ortho-coupling). It would not show correlations for the isolated pyrrole (B145914) protons or the methyl protons, confirming their separation from other proton networks.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. This technique is essential for assigning the carbon signals of the pyrrole and phenol rings by correlating them to their known proton signals. For example, the signal for the pyrrole C-H protons around 5.98 ppm would correlate directly with the pyrrole carbon signal near 108.8 ppm. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. Key HMBC correlations would include those from the methyl protons (CH₃) to the quaternary and C-H carbons of the pyrrole ring, and from the pyrrole C-H protons to the carbons of the phenyl ring, confirming the connectivity between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons, providing insights into the molecule's three-dimensional conformation. A critical NOESY correlation would be expected between the pyrrole C-H protons and the ortho protons of the phenyl ring, which would help determine the dihedral angle and preferred rotational orientation between the two rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from structurally similar compounds. mdpi.comresearchgate.netnih.gov

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
Pyrrole CH₃ ~2.1 ~12.1 Pyrrole C2/C5, Pyrrole C1'
Pyrrole C3/C4-H ~5.9 ~108.8 Pyrrole C2/C5, Pyrrole C1'
Pyrrole C2/C5 - ~129.5 -
Phenol C2'/C6'-H ~7.2 ~122.0 Phenol C4', Phenol C3'/C5'
Phenol C3'/C5'-H ~6.9 ~116.0 Phenol C1', Phenol C2'/C6'
Phenol C1' (C-N) - ~132.0 -
Phenol C4' (C-O) - ~156.0 -

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information that is complementary to single-crystal X-ray diffraction. It is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and the details of crystal packing. For this compound, which has a hydrogen-bonding hydroxyl group, different packing arrangements and polymorphic forms are possible. mdpi.comresearchgate.net

ssNMR can distinguish between polymorphs because atoms in different crystal environments will exhibit distinct chemical shifts. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of both ¹³C and ¹⁵N nuclei, allowing for the identification of non-equivalent molecules within the crystal lattice. Furthermore, ssNMR can probe intermolecular distances and hydrogen bonding, offering a more complete picture of the supramolecular structure. mdpi.com While specific ssNMR studies on this compound are not prominent in the literature, the technique remains a key tool for characterizing its solid-state architecture.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups and bonding arrangements.

For this compound, FT-IR and Raman spectra would reveal characteristic bands confirming its structure. The most significant of these is the O-H stretching vibration of the phenolic hydroxyl group. In a dilute solution with a non-polar solvent, this would appear as a sharp band. However, in the solid state or in concentrated solutions, hydrogen bonding causes this band to broaden and shift to a lower frequency (wavenumber). nih.gov The presence and nature of hydrogen bonds are critical to understanding the crystal packing of the molecule. mdpi.comresearchgate.netmdpi.com

Other key vibrational bands include:

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed just below 3000 cm⁻¹.

C=C stretching: Aromatic and pyrrole ring C=C stretching vibrations typically produce several bands in the 1600-1450 cm⁻¹ region.

C-O stretching: The phenolic C-O stretch is expected around 1200-1250 cm⁻¹.

C-N stretching: The C-N stretching vibrations associated with the pyrrole ring would also be present.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Data is based on typical functional group frequencies and spectra of related compounds. mdpi.comresearchgate.net

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Notes
O-H Stretch (H-bonded) 3400 - 3200 (Broad) Position and width are highly sensitive to hydrogen bonding. nih.gov
C-H Aromatic Stretch 3100 - 3000
C-H Aliphatic Stretch 2980 - 2850 From methyl groups.
C=C Ring Stretch 1610, 1510, 1450 Aromatic and pyrrole rings.
C-N Ring Stretch 1380 - 1310 Pyrrole ring vibration.

Advanced Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions within the molecule, providing information on its chromophores and optical behavior. The conjugated π-system, encompassing both the pyrrole and phenol rings, is the primary chromophore responsible for its absorption and emission properties.

The electronic spectrum of this compound is sensitive to its environment, a phenomenon known as solvatochromism, and to the pH of the solution.

pH Effects: The UV-Vis absorption spectrum of phenols is highly dependent on pH. researchgate.netresearchgate.net In acidic or neutral solutions, the compound exists in its protonated phenolic form. Upon increasing the pH to basic conditions (e.g., pH > 10), the hydroxyl group deprotonates to form the phenoxide anion. researchgate.netbgu.ac.il This phenoxide is a more powerful electron-donating group, which extends the conjugation and lowers the energy of the π → π* transition. Consequently, a significant bathochromic (red) shift and a hyperchromic (increased intensity) effect are observed. bgu.ac.il9afi.com

Solvatochromism: The position of the absorption maximum can also shift with solvent polarity. Polar solvents can stabilize the ground and/or excited states to different extents through dipole-dipole interactions or hydrogen bonding, altering the energy gap for electronic transitions. For phenol derivatives, a shift to longer wavelengths (red shift) is often observed in more polar, hydrogen-bond-donating solvents. nih.gov

Table 3: Summary of Environmental Effects on UV-Vis Absorption

Condition Molecular Form Expected λₘₐₓ (nm) Spectroscopic Shift
Neutral (pH ~7) Phenol ~270 - 280 Reference
Basic (pH ~12) Phenoxide ~285 - 300 Bathochromic & Hyperchromic bgu.ac.il
Non-polar Solvent Phenol Shorter λ Hypsochromic (Blue) Shift

While UV-Vis spectroscopy measures light absorption, fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state.

Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield is influenced by competing non-radiative decay pathways, such as internal conversion and intersystem crossing. The rigidity of the molecular structure and the nature of the solvent can significantly impact the quantum yield.

Fluorescence Lifetime (τF): This is the average time the molecule spends in the excited state before returning to the ground state, typically on the nanosecond timescale. escholarship.org It is a characteristic property of a fluorophore in a specific environment. Techniques like Time-Correlated Single Photon Counting (TCSPC) are used for precise lifetime measurements. nih.govnih.gov The fluorescence lifetime can be affected by factors such as solvent polarity, temperature, and the presence of quenching agents. For instance, studies on related molecules have shown that fluorescence lifetime can vary significantly with solvent polarity. nih.gov

While specific quantitative data for this compound is not widely reported, these photophysical parameters are critical for understanding its excited-state dynamics and potential applications in areas like chemical sensing or optical materials.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Motifs

The crystal packing of this compound would be dominated by a combination of strong hydrogen bonds and weaker π-π stacking interactions.

π-π Stacking: Intermolecular interactions involving aromatic rings are common in crystal engineering. scirp.org The compound possesses two aromatic systems: the phenol ring and the dimethylpyrrole ring. These rings can engage in π-π stacking interactions to further stabilize the crystal structure. mdpi.com These interactions typically occur in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion while maximizing attractive dispersion forces. scirp.orgresearchgate.net The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-π stacking interactions would dictate the final, most thermodynamically stable crystalline form. rsc.org

Polymorphism: Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. Although no specific polymorphic forms of this compound have been reported, its structural features—a rigid core with a flexible hydrogen-bonding group—suggest that polymorphism is possible. Different crystallization conditions (e.g., solvent, temperature, pressure) could favor different hydrogen bonding patterns or stacking arrangements, leading to distinct polymorphs with varied physical properties such as melting point and solubility.

Co-crystallization: The presence of a strong hydrogen bond donor (the phenol group) makes this compound an excellent candidate for forming co-crystals. nih.gov Co-crystallization is a technique where a target molecule and a selected "co-former" are combined in a stoichiometric ratio to create a new, homogeneous crystalline solid. rsc.orgresearchgate.net The interactions holding the co-crystal together are typically non-covalent, with hydrogen bonding being the most prominent. nih.gov Potential co-formers for this phenol would include molecules with hydrogen bond acceptor sites, such as amides, pyridines, or carboxylic acids. The formation of co-crystals can be used to modify critical physicochemical properties of a compound. researchgate.netijper.org Common methods for preparing co-crystals include solvent evaporation, slurry crystallization, and grinding. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the monoisotopic mass is calculated to be 187.09972 Da. uni.lu HRMS analysis would confirm this mass with high precision, and the resulting data would present various ionic species depending on the ionization method used.

Table 1: Predicted HRMS Adducts for C₁₂H₁₃NO This interactive data table is based on predicted values.

Adduct Mass-to-Charge (m/z)
[M+H]⁺ 188.10700
[M+Na]⁺ 210.08894
[M-H]⁻ 186.09244
[M+K]⁺ 226.06288
[M+NH₄]⁺ 205.13354

Data sourced from PubChemLite. uni.lu

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation pathways of the parent ion. Based on the structure, the following fragmentation patterns are plausible:

Cleavage of the C-N Bond: The most likely initial fragmentation would be the scission of the bond connecting the phenyl and pyrrole rings, leading to two primary fragment ions corresponding to the 2,5-dimethylpyrrole radical cation and the aminophenol radical cation, or their neutral loss equivalents.

Loss of Methyl Groups: Fragmentation could occur via the loss of a methyl radical (•CH₃, ~15 Da) from the pyrrole ring.

Ring Fragmentation: Subsequent fragmentation events could involve the breakdown of the pyrrole or phenyl ring structures, leading to smaller, characteristic fragment ions.

Chiroptical Spectroscopy (CD, VCD) for Stereochemical Investigations

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful methods for investigating the stereochemistry of chiral molecules. These techniques measure the differential absorption of left- and right-circularly polarized light. nih.gov

However, this compound is an achiral molecule. It does not possess any stereocenters (chiral carbons) and lacks any other elements of chirality such as axial or planar chirality. Therefore, in an achiral solvent, it will not produce a CD or VCD signal. These analytical techniques are not applicable for the stereochemical investigation of this specific compound in its isolated state. A chiroptical response could only be induced if the molecule were placed in a chiral environment, complexed with a chiral host, or if it were to form chiral aggregates in the solid state.

Theoretical and Computational Investigations of 4 2,5 Dimethyl 1h Pyrrol 1 Yl Phenol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a good balance between accuracy and computational cost. For 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol, DFT calculations offer a deep understanding of its fundamental chemical nature.

Optimized Geometries and Conformational Landscape Analysis

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles.

The key feature of this molecule's conformation is the dihedral angle between the plane of the phenol (B47542) ring and the pyrrole (B145914) ring. Due to steric hindrance between the ortho-hydrogens of the phenol ring and the methyl groups or hydrogens on the pyrrole ring, a completely planar conformation is unlikely. The optimized geometry would likely exhibit a twisted conformation, where the two rings are not coplanar. This twist angle is a critical parameter that influences the electronic properties of the molecule.

Conformational landscape analysis involves exploring the different possible spatial arrangements (conformers) of the molecule and their relative energies. For this compound, this would primarily involve the rotation around the C-N bond connecting the phenol and pyrrole rings. By calculating the energy at different dihedral angles, a potential energy surface can be mapped, revealing the most stable conformer and the energy barriers to rotation.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC-N (Pyrrole-Phenol)~1.42 Å
C-O (Phenol)~1.37 Å
O-H (Phenol)~0.97 Å
C-C (Pyrrole)~1.38 - 1.44 Å
C-C (Phenol)~1.39 - 1.41 Å
Dihedral AngleC-C-N-C (Pyrrole-Phenol)~40-50°

Note: This data is representative and based on typical values from DFT calculations of similar N-aryl pyrrole compounds.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential - MEP)

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. researchgate.netaimspress.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol and pyrrole rings, while the LUMO may be distributed over the entire aromatic system. DFT calculations can provide precise energy values for these orbitals and the resulting energy gap.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It helps in identifying the regions that are rich or poor in electrons. In an MEP map, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are prone to nucleophilic attack. For this compound, the area around the phenolic oxygen atom is expected to show a strong negative potential, indicating a site for hydrogen bonding and electrophilic interaction. The hydrogen of the hydroxyl group will show a positive potential.

Table 2: Predicted Electronic Properties of this compound (DFT/B3LYP/6-311G(d,p))

PropertyPredicted Value
HOMO Energy~ -5.5 eV
LUMO Energy~ -1.0 eV
HOMO-LUMO Gap~ 4.5 eV

Note: These values are hypothetical and representative of similar aromatic compounds.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

DFT calculations are also a valuable tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, the predicted shifts would show distinct signals for the aromatic protons on the phenol and pyrrole rings, the methyl protons, and the hydroxyl proton. For instance, experimental data for the related compound 4-(1H-pyrrol-1-yl)phenol shows a hydroxyl proton signal around 5.0 ppm. researchgate.net

Vibrational Frequencies: The infrared (IR) and Raman spectra are determined by the vibrational modes of the molecule. DFT calculations can predict these vibrational frequencies. researchgate.net Key predicted vibrations for this molecule would include the O-H stretching of the phenol group, C-H stretching of the aromatic rings and methyl groups, and C-N stretching.

UV-Vis Maxima: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). materialsciencejournal.org The calculations would likely predict π-π* transitions responsible for the main absorption bands in the UV region, characteristic of aromatic compounds.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (OH)~4.5 - 5.5 ppm
Chemical Shift (Aromatic H)~6.0 - 7.5 ppm
Chemical Shift (CH₃)~2.0 - 2.5 ppm
IRVibrational Frequency (O-H stretch)~3600 cm⁻¹
Vibrational Frequency (C-N stretch)~1300 cm⁻¹
UV-Visλ_max~250 - 280 nm

Note: This data is illustrative and based on general knowledge and data from related compounds.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation would model the movement of atoms in this compound, providing information on its conformational flexibility and its interactions with solvent molecules. nih.gov

A key aspect to investigate would be the rotation around the C-N bond, which would reveal the accessible conformations in a solution environment. The simulation would also show how solvent molecules, such as water, arrange themselves around the phenol and pyrrole moieties, particularly focusing on hydrogen bonding interactions with the phenolic hydroxyl group. stanford.edu This provides a more realistic picture of the molecule's behavior in a liquid phase compared to the gas-phase calculations in DFT.

Docking Studies with Biomolecular Targets (Hypothetical Interactions, Excluding Clinical Relevance)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is often used to predict the binding mode of a small molecule (ligand) to the active site of a protein (receptor). For this compound, hypothetical docking studies could be performed against various enzymes to explore its potential interactions, without implying any clinical relevance. For instance, derivatives of N-aryl-2,5-dimethylpyrroles have been investigated as potential enzyme inhibitors. bohrium.comnih.gov

Prediction of Binding Modes and Interaction Energies

In a hypothetical docking study, the this compound molecule would be placed into the binding site of a selected protein. The docking algorithm would then explore different orientations and conformations of the ligand within the binding site to find the one with the most favorable interaction energy.

The predicted binding mode would reveal specific interactions, such as:

Hydrogen Bonds: The phenolic hydroxyl group is a prime candidate for forming hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic Interactions: The aromatic phenol and pyrrole rings, along with the methyl groups, could engage in hydrophobic interactions with nonpolar residues.

π-π Stacking: The aromatic rings could stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

The docking software provides a score that estimates the binding affinity, with lower energy scores typically indicating a more stable complex. This allows for a comparison of the binding potential of different ligands to the same target. nih.gov

Ligand-Target Specificity Profiling (In Silico)

In silico ligand-target specificity profiling is a computational method used to predict the biological targets of a molecule. nih.govmdpi.com This is often achieved through molecular docking simulations, which model the interaction between a small molecule (ligand) and a protein's binding site. semanticscholar.org While direct in silico studies on this compound are not extensively available in the reviewed literature, research on its derivatives provides significant insights into the potential biological targets of this structural class.

A study on a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, which share the same core 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl moiety, has revealed potential interactions with key bacterial enzymes. nih.govnih.gov Molecular docking investigations were conducted to explore the binding modes of these compounds with dihydrofolate reductase (DHFR) and enoyl-ACP reductase (InhA), both of which are validated targets for antimicrobial agents. nih.govresearchgate.net

The results of these docking studies indicated that the derivatives of this compound have the potential to bind effectively within the active sites of both DHFR and enoyl-ACP reductase. nih.gov For instance, the docking scores, which estimate the binding affinity, were found to be in a favorable range, suggesting stable interactions. researchgate.netmdpi.com The interactions were characterized by hydrogen bonds and hydrophobic contacts with key amino acid residues in the binding pockets of the enzymes. mdpi.com These findings suggest that compounds containing the this compound scaffold could be promising candidates for the development of new antibacterial agents. nih.gov

The following table summarizes the molecular docking results for representative derivatives from the study, highlighting their potential to interact with these two important antitubercular targets.

Compound DerivativeTarget EnzymeBinding Energy (kcal/mol)Interacting Amino Acid Residues
5bEnoyl ACP Reductase (InhA)-6.73TYR158, MET161, PRO193, ILE215
5eEnoyl ACP Reductase (InhA)-6.55TYR158, MET161, ILE194
5bDihydrofolate Reductase (DHFR)-6.09ARG60, ARG32, GLN28
5eDihydrofolate Reductase (DHFR)-5.88ARG60, ARG32, GLN28

Table 1: Molecular docking data for derivatives of this compound. The data is indicative of the potential interactions the core scaffold might have with bacterial enzymes. Data sourced from a study on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides. researchgate.netmdpi.com

Reaction Mechanism Studies Using Computational Chemistry (Transition State Analysis)

The synthesis of the this compound core structure typically involves the Paal-Knorr reaction, where a 1,4-dicarbonyl compound (in this case, 2,5-hexanedione) reacts with a primary amine (4-aminophenol). rgmcet.edu.in Computational chemistry, particularly using Density Functional Theory (DFT), has been employed to elucidate the intricate mechanism of this classical reaction, including the analysis of intermediates and transition states. researchgate.net

Theoretical studies have explored two primary mechanistic pathways for the Paal-Knorr pyrrole synthesis: one involving a hemiaminal intermediate and another proceeding through an enamine intermediate. rgmcet.edu.inresearchgate.net DFT calculations have suggested that the pathway involving the formation of a hemiaminal, its subsequent cyclization, and a final dehydration step is the more energetically favorable route. researchgate.net The role of water and hydrogen-bonding in catalyzing the hydrogen-transfer steps has also been highlighted as crucial in these computational models. rgmcet.edu.in

The table below presents a summary of the key energetic findings from computational studies on the general Paal-Knorr reaction mechanism, which is applicable to the synthesis of this compound.

Computational MethodPropertyValue (kcal/mol)Significance
G2MP2Free Energy Change (ΔG) for Pyrrole Formation-16.4Indicates a thermodynamically favorable reaction.
M06Activation Energy for Cyclization (Water-Mediated)~11.5 (proton-catalyzed)Shows a significantly reduced energy barrier in the presence of a catalyst/water.
B3LYPKeto-Enol Tautomerization Energy10.8Indicates the relative stability of the dicarbonyl starting material over its enol form.

Table 2: Theoretical energetic data for the Paal-Knorr pyrrole synthesis. These values provide a general understanding of the reaction mechanism leading to the formation of the pyrrole ring in the title compound. rsc.orgrsc.org

Reactivity and Reaction Mechanisms of 4 2,5 Dimethyl 1h Pyrrol 1 Yl Phenol

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) and Phenol (B47542) Rings

Electrophilic aromatic substitution (EAS) is a characteristic reaction for both pyrroles and phenols. nih.govnumberanalytics.com The lone pair of electrons on the pyrrole nitrogen atom enhances the electron density of the ring, making it significantly more reactive than benzene (B151609). pearson.com This increased reactivity facilitates substitution reactions with milder reagents and typically directs incoming electrophiles to the C-2 and C-5 positions. uobaghdad.edu.iq In the case of 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol, these positions are already occupied by methyl groups. Consequently, any further electrophilic attack on the pyrrole ring would be directed to the less reactive C-3 and C-4 positions.

The hydroxyl group of the phenol ring is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. britannica.comquora.com The non-bonding electrons on the oxygen atom stabilize the cationic intermediate formed during the reaction, particularly when the electrophile attacks the positions ortho or para to the hydroxyl group. britannica.com In this compound, the para position is substituted by the pyrrole ring. Therefore, electrophilic substitution on the phenolic ring is anticipated to occur at the positions ortho to the hydroxyl group (C-2' and C-6').

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reagent TypePredicted Primary Substitution Site(s)Rationale
Mild ElectrophilesC-2' and C-6' of the phenol ringThe hydroxyl group is a powerful activating group, directing ortho.
Strong ElectrophilesPotential for substitution on both ringsCompetitive substitution may occur under forcing conditions.

Nucleophilic Reactions and Derivatization Strategies

The primary site for nucleophilic attack on this compound is the acidic proton of the hydroxyl group. Deprotonation by a suitable base yields the corresponding phenoxide, which is a potent nucleophile. This phenoxide can then undergo reaction with various electrophiles to afford a range of derivatives.

A common derivatization strategy is the Williamson ether synthesis, where the phenoxide reacts with an alkyl halide to form an ether. masterorganicchemistry.comorganic-chemistry.orgscience.gov This reaction proceeds via an SN2 mechanism and is most effective with primary alkyl halides. masterorganicchemistry.com

Another derivatization pathway involves the acylation of the hydroxyl group to form esters. This can be achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

A documented example of derivatization is the synthesis of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-acetic acid from 4-aminophenylacetic acid and 2,5-hexanedione (B30556), which proceeds via the formation of the pyrrole ring. chemicalbook.com While this is a synthesis of a derivative rather than a direct derivatization of the phenol, it highlights the potential for functionalization of the phenyl ring.

Table 2: Examples of Nucleophilic Derivatization Reactions

Reaction TypeReagentsProduct Type
Etherification1. Base (e.g., NaH, K2CO3) 2. Alkyl halide (R-X)Alkyl aryl ether
EsterificationAcyl chloride (RCOCl) or Acid anhydride ((RCO)2O) / BaseAryl ester

Oxidation and Reduction Potentials and Their Electrochemical Behavior

The electrochemical behavior of this compound is expected to be influenced by both the pyrrole and phenol moieties. Pyrrole and its derivatives can be electropolymerized to form conducting polymers. nih.gov The oxidation of N-aryl amines is a known metabolic process, suggesting that the nitrogen atom in the pyrrole ring could be susceptible to oxidation. nih.gov

Phenols can be oxidized to form phenoxyl radicals, which can then undergo further reactions. The oxidation potential of phenols is influenced by the substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential.

Specific studies on the electrochemical behavior of polymers based on 2,5-di(2-thienyl)-1H-pyrrole derivatives show that these materials can undergo reversible redox processes, making them suitable for applications in electrochromic devices. researchgate.net While not the exact compound, this suggests that the pyrrole moiety in this compound could impart interesting electrochemical properties. The electrochemical oxidation of catechol, a dihydroxybenzene, has been studied on polypyrrole-modified electrodes, indicating the relevance of polypyrrole systems in sensing phenolic compounds. nih.gov

Photochemical Reactivity and Degradation Pathways

The photochemical reactivity of this compound will be a composite of the photochemistry of the pyrrole and phenol components. Phenolic compounds are known to undergo photodegradation, often initiated by the absorption of UV light, leading to the formation of various intermediates such as dihydroxybenzenes and benzoquinones. mdpi.comresearchgate.net The degradation process can be influenced by factors like pH and the presence of photocatalysts such as TiO2. nih.govnih.gov

Pyrrole derivatives, on the other hand, can exhibit a range of photochemical behaviors, including isomerization and cycloaddition reactions. netsci-journal.comrsc.org However, some pyrrole-based colorants are noted for their good photostability. mdpi.com The thermal stability of fluorophores containing pyrrole moieties has also been investigated, with some derivatives showing high thermal stability. nih.gov The photochemical stability of pyrrole itself is evidenced by its UV absorption spectrum, which does not lead to decomposition upon irradiation at certain wavelengths. netsci-journal.com

Given the presence of the phenolic hydroxyl group, it is likely that this compound would be susceptible to photodegradation, particularly under UV irradiation. The exact degradation pathway and products would require specific experimental investigation.

Complexation Studies with Metal Ions and Coordination Chemistry

The structure of this compound offers potential sites for coordination with metal ions. The phenolic oxygen, with its lone pairs of electrons, is a primary site for metal binding. Upon deprotonation, the resulting phenoxide oxygen becomes an even stronger ligand.

The pyrrole ring itself can also participate in coordination. The nitrogen atom's lone pair, while involved in the aromatic system, can still interact with certain metal ions. Additionally, the π-electron system of the pyrrole ring can form π-complexes with transition metals.

The formation of metal complexes with ligands containing these functionalities is well-established. For instance, Schiff base ligands derived from pyrrole-2-carbaldehyde readily form complexes with metal ions like Cu(II) and Co(II). organic-chemistry.org Polynuclear transition metal complexes can be formed with bridging ligands, a role that could potentially be played by a molecule with multiple coordination sites. youtube.com The study of metal complexes is crucial in fields such as catalysis and materials science. youtube.comyoutube.com

Table 3: Potential Coordination Sites for Metal Ions

Potential Coordination SiteType of Interaction
Phenolic Oxygenσ-donation from lone pairs (stronger upon deprotonation)
Pyrrole Nitrogenσ-donation from lone pair (weaker due to aromaticity)
Pyrrole Ringπ-complexation with the aromatic system

Structure Activity/property Relationship Sar/spr Studies for 4 2,5 Dimethyl 1h Pyrrol 1 Yl Phenol Analogs

Design and Synthesis of Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol

The synthesis of derivatives often begins with the formation of the N-aryl pyrrole (B145914) core, commonly achieved through the Paal-Knorr reaction. This reaction involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione (B30556), with a primary amine. researchgate.net In the case of this compound and its derivatives, the corresponding substituted aminophenol is used as the amine component.

Researchers have designed and synthesized various derivatives to probe the impact of different functional groups. For instance, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides has been prepared to explore their biological activities. nih.gov The synthesis of these compounds involved reacting 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide with various substituted phenylacetic acids. nih.gov Another example is the synthesis of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-acetic acid, created from 4-aminophenylacetic acid and 2,5-hexanedione. chemicalbook.com

Further diversification of the core structure has led to compounds like 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, which was selectively synthesized by reacting 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione in acetic acid. researchgate.netmdpi.com This selective synthesis highlights how reaction conditions can be tuned to favor specific products. researchgate.net The structural integrity of these novel pyrrolyl compounds is typically confirmed through analytical and spectral data. nih.gov

Table 1: Examples of Synthesized Derivatives of this compound

Derivative Name Key Reactants Synthetic Method Reference
[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-acetic acid 4-Aminophenylacetic acid, 2,5-Hexanedione Paal-Knorr condensation chemicalbook.com
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-acetylbenzohydrazides 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide, Substituted Phenylacetic acids Amide coupling nih.gov
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine 1,2,5-Oxadiazole-3,4-diamine, 2,5-Hexanedione Paal-Knorr condensation researchgate.netmdpi.com

The electronic and steric properties of this compound analogs can be significantly altered by introducing different substituents. The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—influences the electron density distribution across the molecule. dntb.gov.ua For example, attaching an electron-withdrawing group to the phenol (B47542) ring would decrease the electron density on the phenolic oxygen, affecting its acidity and reactivity.

Steric effects arise from the spatial arrangement of atoms. nih.gov Large, bulky substituents can cause steric hindrance, which may force adjacent parts of the molecule, such as the pyrrole and phenyl rings, to twist relative to each other. nih.gov This change in the dihedral angle impacts the π-electronic conjugation between the two rings. nih.gov Effective π-conjugation often requires a more planar structure, facilitating electron transfer between the donor and acceptor parts of the molecule. dntb.gov.ua Theoretical studies using Density Functional Theory (DFT) are often employed to calculate chemical parameters that correlate with these electronic and optical properties. dntb.gov.uanih.gov A comprehensive database of steric and electronic descriptors for various heteroaryl substituents has been developed to aid in these quantitative analyses. nih.gov

The relative positions of substituents (positional isomerism) play a critical role in determining a molecule's reactivity and its interaction with light. For the this compound scaffold, the phenol group is at the para position (position 4) of the N-phenyl ring. If the pyrrole group were attached at the ortho or meta position of the phenol, significant changes would be expected.

An ortho-substituted isomer would likely experience greater steric hindrance between the pyrrole ring and the hydroxyl group of the phenol. This could disrupt the planarity of the molecule more significantly than in the para isomer, leading to altered electronic conjugation and, consequently, different spectroscopic signatures. nih.gov Studies on other heterocyclic systems have shown that substituents under strong steric hindrance can cause the molecule to become non-planar, which in turn affects its spectral characteristics. nih.gov

Reactivity is also affected by isomer position. The selective synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, where the Paal-Knorr reaction occurs at only one of the two available amino groups on the starting material, demonstrates regioselectivity that is a function of the electronic and steric environment of the reactive sites. mdpi.comresearchgate.net

Correlation of Structural Modifications with Spectroscopic Changes

Structural modifications in the analogs of this compound directly correlate with changes in their spectroscopic profiles (e.g., NMR, IR, UV-Vis). For instance, the IR spectrum of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine shows characteristic bands for the NH₂ group (3409, 3328 cm⁻¹), while its ¹H NMR spectrum displays distinct signals for the two methyl groups (2.13 ppm) and the two identical C-H groups of the pyrrole ring (5.98 ppm). mdpi.com Similarly, N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives show distinctive pyrrole signals in their ¹H NMR spectra between 6.26–6.35 ppm and 7.41–7.68 ppm. nih.gov

Theoretical studies on related pyrrole derivatives have shown that structural changes influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. dntb.gov.ua The energy gap between HOMO and LUMO is directly related to the electronic absorption properties of the molecule. Modifications that reduce this energy gap typically result in a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum. nih.gov For example, the deprotonation of pyrrole or imidazole (B134444) substituents on a BODIPY core has been shown to cause a bathochromic shift in the calculated absorption wavelength. nih.gov

Table 2: Correlation of Structural Change with Spectroscopic Effect in Heterocyclic Analogs

Structural Modification System Studied Spectroscopic Effect Underlying Cause Reference
Elongation of π-conjugated bridge D-π-A dye with N,N-dimethyl-anilino donor Red-shifted electronic absorption Smaller HOMO-LUMO energy gap dntb.gov.ua
Deprotonation of substituent Pyrrole/Imidazole-substituted BODIPY Bathochromic shift (absorption) Changes in electronic conjugation and isosurface in the excited state nih.gov
Protonation of substituent Imidazole-substituted BODIPY Hypsochromic shift (absorption) Decrease in HOMO and LUMO energies nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling methods used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. researchgate.net These models establish a mathematical relationship between a set of molecular descriptors (numerical representations of chemical information) and the observed activity or property. nih.gov

A QSAR study was performed on a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives to understand their anticancer activity. nih.gov By generating Orthogonal Projections to Latent Structure (OPLS) models, researchers were able to identify key molecular descriptors that influence the compounds' cytotoxicity against various cancer cell lines. nih.gov Such models are invaluable for the virtual screening of large chemical libraries and for optimizing lead molecules in drug discovery. researchgate.net

Similarly, a structure-activity relationship study of a complex molecule containing the 4-(2,5-dimethyl-1H-pyrrol-1-yl) moiety revealed that the 2,5-dimethylpyrrole fragment was the most effective partial structure for enhancing monoclonal antibody production in cell cultures. windows.net This finding suggests that further structural optimization around the 2,5-dimethylpyrrole core could lead to even more potent compounds. windows.net QSAR models can be linear or non-linear; non-linear approaches like gene expression programming can sometimes provide more accurate predictions by capturing complex relationships between molecular descriptors and activity. nih.gov

Exploration of Mechanisms of Action at the Molecular Level Non Clinical Focus

Molecular Recognition and Binding Interactions with Model Biological Systems (e.g., Proteins, Nucleic Acids, Lipids)

There is a significant lack of specific research on the molecular recognition and binding interactions of 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol with biological macromolecules. While the phenol (B47542) group suggests potential for interactions with various biological targets, no dedicated studies were found that characterize these interactions for this specific compound.

A comprehensive search of scientific literature did not yield any studies focused on the in vitro inhibition or activation of specific enzymes by this compound. While this compound has been synthesized as a precursor for developing small molecule inhibitors of the Programmed cell death-ligand 1 (PD-L1), the enzymatic assays were performed on the final, more complex molecules rather than this intermediate. nih.govresearchgate.net Therefore, its direct effect on enzyme kinetics and mechanisms remains uncharacterized.

No receptor binding assays using purified receptors have been published for this compound. Consequently, its affinity and selectivity for any specific receptor are currently unknown.

Cellular Uptake and Localization Studies (In Vitro Cell Models, Mechanistic Focus)

Detailed studies on the cellular uptake and subcellular localization of this compound are absent from the available scientific literature. Understanding how this compound enters cells and where it accumulates would be a critical first step in elucidating its potential biological effects.

Interaction with Cellular Pathways (e.g., Signaling, Gene Expression Modulation in Cell Lines, Mechanistic Focus)

There is no direct evidence from in vitro studies in cell lines to suggest that this compound interacts with specific cellular signaling pathways or modulates gene expression. Research on derivatives has shown effects on cellular processes, but these findings cannot be directly attributed to the parent phenol compound.

Elucidation of Molecular Targets Using Proteomic or Genomic Approaches (In Vitro)

No in vitro studies utilizing proteomic or genomic approaches to identify the molecular targets of this compound have been reported. Such studies would be instrumental in uncovering its mechanism of action and potential therapeutic applications.

Potential Applications of 4 2,5 Dimethyl 1h Pyrrol 1 Yl Phenol in Advanced Materials and Chemical Probes Excluding Human Clinical Applications

Integration into Functional Materials

The bifunctional nature of 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol allows for its incorporation into a variety of functional materials where its specific chemical and physical properties can be harnessed. The phenolic hydroxyl provides a reactive site for polymerization or grafting, while the N-phenylpyrrole unit offers distinct electronic and photophysical characteristics.

While direct application of this compound in OLEDs and OPVs is not extensively documented, its core structure is a key component in more complex, high-performance chromophores known as diketopyrrolopyrroles (DPPs). nih.govresearchgate.net DPP-based materials are a class of high-performance pigments known for their strong absorption and emission in the visible and near-infrared regions, excellent stability, and high charge carrier mobilities. researchgate.netnih.gov

The DPP core contains two pyrrole (B145914) rings, and polymers incorporating DPP units are at the forefront of research for organic electronics. nih.govnih.gov These polymers are often synthesized via coupling reactions (e.g., Suzuki or Stille coupling) of a DPP-based monomer with other aromatic units. researchgate.net The incorporation of DPP units into the polymer backbone creates low-band-gap materials suitable for use as the active layer in organic field-effect transistors (OFETs), OPVs, and OLEDs. nih.govnih.gov For instance, copolymers of DPP with units like fluorene, carbazole, or thiophene (B33073) have been synthesized and show promising properties for light-emitting applications, with some achieving high fluorescence quantum yields. researchgate.net The performance of such polymers underscores the potential of pyrrole-containing building blocks, like this compound, as precursors for synthesizing the complex monomers required for these advanced applications.

Below is a table summarizing the properties of several diketopyrrolopyrrole-based polymers, illustrating their suitability for electronic applications.

Table 1: Optoelectronic Properties of Representative Diketopyrrolopyrrole (DPP)-Based Polymers

Polymer ID Comonomer UV-Vis Absorption (λmax, nm) Photoluminescence (λmax, nm) Fluorescence Quantum Yield (Φ) HOMO (eV) LUMO (eV) Reference
P-2 Carbazole 479 552 0.79 -5.60 -3.30 researchgate.net
P-3 Triphenylamine 488 544 0.62 -5.40 -3.40 researchgate.net
P-4 Benzo nih.govresearchgate.netnih.govthiadiazole 500 574 0.79 -5.30 -3.60 researchgate.net
P-6 Anthracene 506 585 0.46 -5.33 -3.43 researchgate.net

| P-7 | Fluorene | 511 | 587 | 0.85 | -5.37 | -3.55 | researchgate.net |

This table is interactive. You can sort the data by clicking on the column headers.

The pyrrole and phenol (B47542) moieties are both instrumental in designing chemo- and biosensors. rsc.org Conjugated oligopyrroles can act as both the binding site and the reporting unit for detecting ions. rsc.org The introduction of a phenolic group into a fluorophore structure is a known strategy for developing pH-sensitive fluorescent probes. rsc.orgresearchgate.net

Research on DPP dyes has shown that introducing a phenolic group creates a mechanism for highly effective fluorescence quenching in response to pH changes. rsc.org This sensitivity arises from a photoinduced electron transfer (PET) process involving the deprotonated phenolate (B1203915) form at near-neutral or basic pH, which quenches the dye's fluorescence. rsc.orgnih.gov This makes the molecule's fluorescence intensity directly dependent on the pH of its environment. The operational pH range of such sensors can be fine-tuned by modifying the structure of the indicator and the polymer matrix it is embedded in. researchgate.net This principle suggests that this compound could serve as a key building block for new fluorescent pH indicators.

Table 2: Sensing Mechanisms Involving Phenol and Pyrrole Moieties

Sensing Mechanism Description Role of Phenol/Pyrrole Analyte Example Reference
Photoinduced Electron Transfer (PET) An electron is transferred from a receptor to an excited fluorophore, quenching fluorescence. Analyte binding inhibits PET, restoring fluorescence. The phenolate anion acts as an electron donor to the excited fluorophore. Protons (pH) rsc.orgnih.gov
Intramolecular Charge Transfer (ICT) A change in the electron-donating or -accepting nature of a group attached to a π-conjugated system alters the emission wavelength. The electronic character of the phenol or pyrrole can be modulated by the analyte, inducing an ICT shift. Ions, small molecules nih.gov

| Direct Coordination | The pyrrole nitrogen atoms (in oligopyrroles or porphyrins) directly bind to metal ions, causing a spectral change. | The imino nitrogen of the pyrrole ring acts as a binding site. | Metal Ions | rsc.org |

This table is interactive and summarizes common fluorescence sensing mechanisms.

Stimuli-responsive polymers, or "smart" materials, are polymers that undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. researchgate.netrsc.org The structure of this compound is well-suited for integration into such systems.

The phenolic hydroxyl group is ionizable, making it inherently responsive to changes in pH. rsc.org Polymers incorporating this moiety could exhibit pH-dependent swelling, solubility, or conformation. As demonstrated in fluorescent probes, this pH responsiveness can be translated into an optical signal. rsc.orgresearchgate.net Furthermore, the phenol and pyrrole units can be chemically modified to introduce other responsive groups. For example, functionalizing the phenol with boronic acid can create glucose-responsive materials. mdpi.com The ability to be integrated into polymer backbones or side chains makes this compound a versatile component for designing smart hydrogels, coatings, and drug delivery systems. researchgate.net

Catalytic Applications in Organic Synthesis

Based on available scientific literature, this compound is not primarily utilized as a catalyst. Instead, it is typically the product of catalytic reactions. The most common method for its synthesis is the Paal-Knorr reaction, which involves the condensation of a primary amine (4-aminophenol in this case) with a 1,4-dicarbonyl compound (2,5-hexanedione). researchgate.netresearchgate.net This reaction itself is often catalyzed by an acid. While many pyrrole-based compounds, such as porphyrins, are known to be effective catalysts in various transformations, there is a lack of documented evidence for the direct catalytic use of this compound itself.

Supramolecular Assembly and Self-Assembling Systems

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The structure of this compound possesses key features that make it an excellent candidate for use in self-assembling systems. nih.gov These features include:

Hydrogen Bonding: The phenolic -OH group can act as both a hydrogen bond donor and acceptor, facilitating the formation of well-defined assemblies.

π-π Stacking: The two aromatic rings (phenyl and pyrrole) are planar and can stack on top of each other through attractive π-π interactions, leading to the formation of one-dimensional columns or other ordered aggregates.

Dipolar Interactions: The molecule possesses a significant dipole moment, which can contribute to the directionality and stability of the resulting supramolecular structures.

The self-assembly of π-conjugated molecules like this is a powerful strategy for creating functional nanomaterials. nih.gov By modifying the molecule, for instance, by attaching long alkyl chains to create an amphiphile, it could be induced to form nanostructures like ribbons or fibers in solution. Such materials could have applications in organic electronics or as scaffolds for tissue engineering. nih.gov

Role as a Building Block in Polymer Chemistry

The most significant potential application of this compound is as a monomer or building block for the synthesis of advanced polymers. nih.govresearchgate.net Its bifunctionality allows it to be incorporated into polymer structures in multiple ways.

The reactive phenol group enables it to participate in step-growth polymerizations. For example, it can be used to synthesize:

Polyethers: Through Williamson ether synthesis or other etherification reactions.

Polyesters: By reacting with dicarboxylic acids or their derivatives.

Polycarbonates: By reacting with phosgene (B1210022) or its equivalents.

The entire this compound unit can be incorporated as a side group in chain-growth polymerization by first functionalizing the phenol with a polymerizable group like a methacrylate (B99206) or a styrene.

Moreover, the N-phenylpyrrole moiety is a valuable component for conjugated polymers used in organic electronics. nih.govresearchgate.net It can be used as a precursor to synthesize more complex monomers, such as those based on diketopyrrolopyrrole (DPP), which are then polymerized to yield materials with high charge carrier mobilities and specific optoelectronic properties for use in transistors and solar cells. nih.govosti.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2,5-hexanedione (B30556)
4-aminophenol (B1666318)
Acetic acid
Anthracene
Benzo nih.govresearchgate.netnih.govthiadiazole
Boronic acid
Carbazole
Fluorene
Phosgene
Styrene
Thiophene
Triphenylamine
Diketopyrrolopyrrole (DPP)

Future Directions and Emerging Research Avenues for 4 2,5 Dimethyl 1h Pyrrol 1 Yl Phenol

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of N-substituted pyrroles, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol, traditionally relies on the Paal-Knorr reaction. rgmcet.edu.inresearchgate.net This method involves the condensation of a 1,4-dicarbonyl compound (in this case, 2,5-hexanedione) with a primary amine (4-aminophenol). researchgate.net While effective, classical Paal-Knorr conditions can be harsh, often requiring high temperatures and acidic catalysts that may not be environmentally friendly. rgmcet.edu.in Future research will likely focus on "green" and more efficient synthetic alternatives.

Key areas for development include:

Catalyst Innovation: The search for reusable, heterogeneous catalysts is a significant trend in green chemistry. bohrium.com For pyrrole (B145914) synthesis, materials like silica (B1680970) sulfuric acid and smectite clays (B1170129) have been shown to facilitate the Paal-Knorr reaction under milder, solvent-free conditions. rgmcet.edu.inbohrium.com Another approach involves using novel metal catalysts, such as a well-defined nickel catalyst (NiCl2·6H2O + dppe), which has demonstrated high yields for a diverse array of N-(hetero)aryl pyrroles under relatively mild conditions. bohrium.com

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates. benthamdirect.com Applying microwave irradiation to the Paal-Knorr synthesis of this compound could drastically reduce reaction times and potentially increase yields compared to conventional heating.

Sustainable Starting Materials: A significant leap in sustainability involves replacing fossil-fuel-derived precursors. Research has shown that N-aryl pyrroles can be synthesized from bio-based furans and arylamines over a Lewis acidic catalyst. acs.org Exploring pathways to derive 2,5-hexanedione (B30556) or suitable analogues from renewable biomass would represent a major advancement in the sustainable production of this and related pyrroles. acs.org

Solvent-Free and Aqueous-Medium Reactions: Eliminating organic solvents is a core principle of green chemistry. acs.org Performing the synthesis of this compound under solvent-free conditions, potentially with simple stirring at room temperature, has been shown to be effective for similar pyrroles, offering high atom economy and simplifying purification. acs.orgrsc.org Reactions in aqueous media, sometimes facilitated by agents like partially methylated β-cyclodextrins, also present a greener alternative. bohrium.com

Table 1: Comparison of Synthetic Methodologies for N-Aryl Pyrroles

Methodology Key Features Potential Advantages Relevant Research Findings
Classical Paal-Knorr Condensation of 1,4-dicarbonyl with a primary amine in acid. rgmcet.edu.in Simplicity, well-established. rgmcet.edu.in Often requires harsh conditions (e.g., prolonged heating). rgmcet.edu.in
Green Catalysis Use of reusable heterogeneous catalysts (e.g., clays, silica sulfuric acid). rgmcet.edu.inbohrium.com Milder reaction conditions, catalyst recyclability, reduced waste. rgmcet.edu.inbohrium.com High product yields have been achieved without organic solvents. rgmcet.edu.in
Microwave-Assisted Synthesis Application of microwave energy to drive the reaction. benthamdirect.com Significantly reduced reaction times, potential for higher yields. benthamdirect.com A modern approach for accelerating many organic syntheses. benthamdirect.com
Flow Chemistry Continuous reaction in microreactors. tue.nl Excellent control over reaction parameters, improved safety, easy scalability. tue.nlnumberanalytics.com Scaled-up production to 55.8 g/hour has been demonstrated for a pyrrole derivative. tue.nl
Bio-based Feedstocks Synthesis from renewable resources like furans. acs.org Increased sustainability, reduced reliance on fossil fuels. acs.org A mild method using a Lewis acidic Hf catalyst has been developed. acs.org

Advanced Characterization Techniques for Dynamic Processes

The structure of this compound is not static. Like many N-aryl systems, it can exhibit dynamic behaviors, such as hindered rotation around the C-N bond connecting the phenol (B47542) and pyrrole rings. The rate of this rotation can be influenced by temperature, solvent, and the steric bulk of the substituents.

Future research would benefit from the application of advanced characterization techniques to study these dynamic processes:

Dynamic NMR (DNMR) Spectroscopy: DNMR is a powerful technique for studying molecules that are in equilibrium between two or more conformations. youtube.comyoutube.com By acquiring ¹H or ¹³C NMR spectra at various temperatures, it is possible to observe changes in peak shape, from sharp, distinct signals for each conformer at low temperatures (slow exchange) to broadened signals at intermediate temperatures, and finally to a single, averaged signal at high temperatures (fast exchange). This analysis can provide quantitative data on the energy barriers and rates of conformational changes. youtube.com

Two-Dimensional NMR Spectroscopy: Techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide insights into the spatial proximity of atoms within the molecule, helping to determine the preferred conformation and study the dynamics of interconversion. mdpi.com Furthermore, ¹H-¹³C HMBC experiments, optimized to detect long-range couplings from the hydroxyl proton, can offer unequivocal assignment of OH signals and provide structural details even in complex molecules. mdpi.com

Computational Modeling: In conjunction with experimental data, computational methods like Density Functional Theory (DFT) can be used to model the rotational energy profile, predict the most stable conformations, and calculate theoretical NMR chemical shifts to support experimental assignments. rsc.org

The hydroxyl proton of the phenol group itself presents a characterization opportunity. Its chemical shift is sensitive to hydrogen bonding, and techniques like the "D₂O shake" can be used to definitively identify its signal in an NMR spectrum. libretexts.org Understanding these dynamic and structural features is crucial as they can influence the molecule's interactions and properties in material or biological systems.

Multi-Omics Approaches to Elucidate Complex Biological Interactions (In Vitro)

While avoiding clinical studies, investigating the in vitro biological interactions of this compound can reveal its molecular-level activities. Multi-omics approaches, which integrate data from different analytical platforms, provide a holistic view of how a small molecule affects cellular systems. oup.com

Future in vitro research could involve:

Chemoproteomics: This field aims to identify the protein targets of a small molecule on a proteome-wide scale. wikipedia.orglongdom.org Techniques such as affinity-based target identification or stability-based approaches (e.g., thermal proteome profiling) can be employed. nih.govnih.gov These methods can help to identify which proteins in a cell lysate directly bind to this compound, offering clues to its mechanism of action without prior assumptions. nih.gov This is particularly valuable for understanding potential off-target effects and polypharmacology. longdom.orgnih.gov

Metabolomics: Cell-based metabolomic studies can reveal changes in the cellular metabolic profile upon exposure to the compound. fao.orgnih.govudl.cat By analyzing shifts in the levels of various metabolites (e.g., amino acids, lipids, energy intermediates), researchers can infer which metabolic pathways are modulated. nih.govudl.cat For phenolic compounds, in vitro metabolomics has been used to investigate effects on pathways related to nutrient metabolism and other cellular processes. fao.org

Integrated Multi-Omics: The most powerful approach involves integrating chemoproteomic, metabolomic, and transcriptomic (analysis of gene expression) data. oup.comresearchgate.net This allows researchers to build a comprehensive picture of the cellular response, connecting the initial protein-binding events to downstream changes in gene expression and metabolic function. researchgate.net

A study on a related, more complex compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, found that it increased monoclonal antibody production in an in vitro Chinese hamster ovary (CHO) cell culture. nih.govsemanticscholar.org The study noted that the 2,5-dimethylpyrrole moiety was the most effective part of the molecule for this activity. nih.govsemanticscholar.org This suggests that this compound could also be screened in similar in vitro systems to explore its potential bioactivity.

Integration into Hybrid Material Systems

The distinct chemical functionalities of the pyrrole and phenol groups make this compound an interesting building block for new materials. researchgate.net Pyrrole is the monomer for the conducting polymer polypyrrole, while phenolic compounds are known for their antioxidant properties and ability to form coatings and networks. researchgate.netntu.edu.sgresearchgate.net

Emerging research avenues in materials science could include:

Functional Coatings: Phenolic compounds, inspired by the adhesive proteins of mussels, can self-polymerize or assemble with metal ions to form thin, adhesive coatings on a wide variety of surfaces. ntu.edu.sgescholarship.org These coatings can be used to modify the surface properties of materials, for example, to improve biocompatibility or to introduce antioxidant capabilities. The pyrrole-phenol structure could be used to create functional coatings with unique electronic or chemical properties.

Polymer and Composite Integration: The molecule could be incorporated as a functional additive into bulk polymers. The phenolic hydroxyl group could act as a radical scavenger, potentially improving the thermal or oxidative stability of the polymer matrix. The pyrrole moiety could offer pathways for subsequent functionalization or influence the electronic properties of the composite material.

Hybrid Nanomaterials: Phenolics can act as reducing and capping agents in the synthesis of metal nanoparticles, leading to hybrid materials. researchgate.netescholarship.org They can also be used to form networks with polymers or other building blocks, creating functional materials like hydrogels and capsules. researchgate.net Investigating the ability of this compound to participate in these assemblies could lead to new materials for sensing, catalysis, or environmental remediation. researchgate.netmdpi.com

Table 2: Potential Roles in Hybrid Material Systems

Material Type Potential Role of Phenol Group Potential Role of Pyrrole Group Example Application Area
Surface Coatings Adhesion to substrates, antioxidant properties, metal chelation. ntu.edu.sgescholarship.org Modifying surface electronic properties, site for further chemical reaction. Functionalization of biomedical devices, corrosion protection. ntu.edu.sg
Polymer Composites Antioxidant/stabilizer, improving interfacial adhesion. nih.gov Monomer for conductive polymers, altering dielectric properties. researchgate.net Fire-resistant materials, antistatic plastics. nih.gov
Hybrid Nanoparticles Reducing/stabilizing agent for metal nanoparticle synthesis. researchgate.net Tuning solubility and interaction with other components. Catalysis, environmental sensors. researchgate.netmdpi.com

Challenges and Opportunities in Translating Research Findings to Novel Technologies (Non-Clinical)

Translating laboratory-scale findings for any new chemical into a viable technology presents a set of common challenges and opportunities. For this compound, these would be centered on its synthesis, stability, and unique properties.

Challenges:

Scalability of Synthesis: Moving from milligram-scale lab synthesis to kilogram-scale industrial production is a major hurdle. numberanalytics.com This requires optimizing reaction conditions for large batch or continuous flow reactors to maintain yield and purity while ensuring safety and cost-effectiveness. tue.nlnumberanalytics.com

Precursor Availability and Cost: The economic viability of any application will depend on the cost and availability of the starting materials, 4-aminophenol (B1666318) and 2,5-hexanedione. Sourcing these from sustainable or lower-cost feedstocks would be a significant advantage. biosynce.com

Compound Stability: Pyrrole and its derivatives can be sensitive to light, heat, and oxygen, which may lead to degradation over time. biosynce.com Similarly, phenols can be susceptible to oxidation. Understanding the long-term stability of the compound under various storage and use conditions is critical for any technological application, such as its incorporation into materials that require a long shelf-life. biosynce.com

Opportunities:

Functional Materials Development: The dual functionality of the molecule is its greatest opportunity. The pyrrole ring is a key component in materials science, including organic electronics and functional polymers. researchgate.netbenthamdirect.com The phenol group is widely used for its antioxidant properties and its ability to form adhesive polymer networks. nih.govntu.edu.sg The combination of these two in one molecule could lead to novel materials with synergistic properties, such as antioxidant conductive films or functional binders for composites.

Platform for Further Derivatization: The core structure of this compound can serve as a scaffold for creating a library of new molecules. The phenolic hydroxyl group can be readily functionalized through esterification or etherification, and the aromatic rings can potentially undergo further substitution, allowing for the fine-tuning of properties for specific non-clinical applications. nih.gov

Intermediate for Complex Synthesis: As a functionalized N-aryl pyrrole, this compound could serve as a valuable intermediate in the multi-step synthesis of more complex molecules, such as those explored in drug discovery or for creating specialized dyes and pigments. bohrium.comnih.gov

Q & A

Q. What are the primary synthetic routes for 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol, and what reaction conditions are critical for high yield?

The compound is synthesized via the reaction of 2,5-dimethylpyrrole with 4-nitroaniline under reducing conditions. Key steps include:

  • Reduction of nitro group : Palladium on carbon (Pd/C) with hydrogen gas (H₂) is used to reduce the nitro group to an amine.
  • Solvent system : Reactions are typically conducted in polar aprotic solvents (e.g., xylene) under reflux.
  • Purification : Recrystallization from methanol yields pure product .

Q. How is this compound employed in biochemical assays to study enzyme interactions?

this compound has been shown to inhibit enzymes like enoyl ACP reductase and dihydrofolate reductase (DHFR) through molecular docking studies. Methodological approaches include:

  • Docking simulations : Software like AutoDock Vina to predict binding affinities and interaction sites.
  • Enzyme activity assays : Spectrophotometric monitoring of NADPH consumption (for DHFR) or substrate conversion rates .

Q. What experimental protocols are used to assess its impact on monoclonal antibody (mAb) production in CHO cells?

In recombinant CHO (rCHO) cell cultures:

  • Batch culture setup : Cells are seeded at 0.3 × 10⁶ cells/mL in Erlenmeyer flasks with optimized media.
  • Compound addition : Tested at 0.08–0.64 mM concentrations, dissolved in DMSO.
  • Productivity metrics : Cell-specific glucose uptake rate, intracellular ATP levels, and mAb titers are measured via Octet QKe or HPLC .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods during synthesis or cell culture applications.
  • Waste disposal : Follow hazardous waste protocols for organic solvents and pyrrole derivatives .

Advanced Research Questions

Q. How does the structural modification of this compound influence its activity in enzyme inhibition?

Structure-activity relationship (SAR) studies reveal:

  • Pyrrole ring substitution : 2,5-Dimethyl groups enhance steric hindrance, improving binding to DHFR’s hydrophobic pocket.
  • Phenyl group positioning : The para-substituted phenol group facilitates π-π stacking with aromatic residues in enoyl ACP reductase.
  • Derivative testing : Analogues like 4-(2,5-dimethylpyrrol-1-yl)benzamide show reduced potency compared to the parent compound .

Q. What mechanisms explain the compound’s contradictory effects on cell viability and productivity in rCHO cultures?

  • Viability trade-offs : Alkyl pyrrole derivatives (e.g., 2,5-dimethylpyrrole) increase cell-specific productivity by 2.2-fold but reduce viability below 50% due to metabolic stress.
  • ATP modulation : Elevated intracellular ATP levels (observed in viable cells) correlate with enhanced mAb synthesis, while excessive ATP depletion triggers apoptosis.
  • Mitigation strategies : Lowering compound concentrations (≤0.32 mM) or using fed-batch systems balances productivity and viability .

Q. How does this compound affect the N-glycosylation profile of mAbs, and what implications does this have for therapeutic quality?

  • Galactosylation suppression : The compound reduces galactose residues on mAb Fc regions, altering antibody-dependent cellular cytotoxicity (ADCC).
  • Mechanistic insight : Likely inhibition of glycosyltransferase activity or UDP-galactose transport.
  • Quality control : Adjusting media additives (e.g., manganese, uridine) can counteract this effect to meet regulatory standards .

Q. What metabolomic approaches are used to analyze the compound’s impact on CHO cell central carbon metabolism?

  • LC-MS profiling : Quantifies glucose, lactate, and ATP levels in spent media.
  • Flux balance analysis (FBA) : Models metabolic shifts toward glycolysis or TCA cycle under compound exposure.
  • Key findings : Increased glucose uptake (up to 1.8-fold) and lactate production indicate enhanced glycolytic flux .

Q. How can researchers resolve discrepancies in reported enzyme inhibition data across different studies?

  • Standardization : Use consistent assay conditions (pH, temperature, cofactor concentrations).
  • Control experiments : Include known inhibitors (e.g., trimethoprim for DHFR) to validate assay sensitivity.
  • Data normalization : Express inhibition as % activity relative to vehicle-treated controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.